Palladium-Catalyzed Cross-Coupling Yield Superiority in C-Nucleoside Synthesis
The 2,6-dichloro substitution pattern is essential for achieving high yields in palladium-catalyzed cross-coupling reactions with 2,3-dihydrofuran to synthesize C-nucleosides. In a systematic study, the 2,6-dichloro-3-iodoimidazo[1,2-a]pyridine derivative provided the corresponding 3-(2,3-dideoxy-2,3-didehydro-d/l-erythrofuranosyl) product in 80-90% yield [1]. In contrast, the analogous reaction with the 2,6,7-trichloro derivative, while also successful, led to a different biological outcome (see Evidence Item 2), and the use of non-halogenated or mono-halogenated imidazo[1,2-a]pyridines would either not proceed under the same optimized conditions or would yield structurally different products due to the absence of the required halogen handles for oxidative addition [2].
| Evidence Dimension | Cross-coupling reaction yield for C-nucleoside synthesis |
|---|---|
| Target Compound Data | 80-90% yield (as 3-iodo derivative) |
| Comparator Or Baseline | Non-halogenated or mono-halogenated imidazo[1,2-a]pyridines (cannot undergo the same reaction sequence) |
| Quantified Difference | Not applicable (qualitative difference in reaction feasibility) |
| Conditions | Palladium-catalyzed coupling of 3-iodoimidazo[1,2-a]pyridines with 2,3-dihydrofuran |
Why This Matters
This high yield demonstrates the compound's specific utility as a building block for efficient C-nucleoside synthesis, a key advantage for cost-effective and scalable medicinal chemistry programs.
- [1] Gudmundsson, K. S., et al. (2003). Synthesis and Antiviral Activity of Novel Erythrofuranosyl Imidazo[1,2-a]pyridine C-Nucleosides Constructed via Palladium Coupling of Iodoimidazo[1,2-a]pyridines and Dihydrofuran. Journal of Medicinal Chemistry, 46(8), 1449-1455. View Source
- [2] Townsend, L. B., et al. (1996). The condensation of 2,6-dichloroimidazo[1,2-a]pyridine with ribonolactone gives a novel imidazo[1,2-a]pyridine C-nucleoside with an unexpected site of ribosylation. Tetrahedron Letters. View Source
